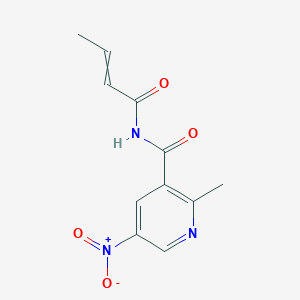
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a carboxamide group, and a but-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting nitro compound with but-2-enoyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Addition: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .
Scientific Research Applications
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The but-2-enoyl group can also participate in covalent bonding with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-6-nitropyridine-3-carboxamide
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of the nitro group at the 5-position and the but-2-enoyl group at the nitrogen atom of the carboxamide moiety provides distinct chemical properties compared to its isomers .
Properties
CAS No. |
59290-55-0 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
N-but-2-enoyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O4/c1-3-4-10(15)13-11(16)9-5-8(14(17)18)6-12-7(9)2/h3-6H,1-2H3,(H,13,15,16) |
InChI Key |
FFCJHQWRJRHIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


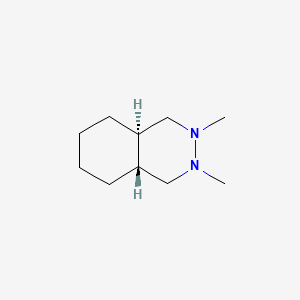
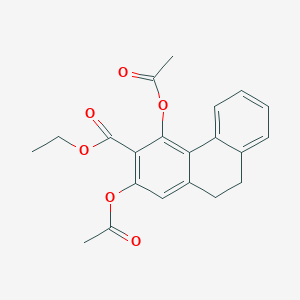
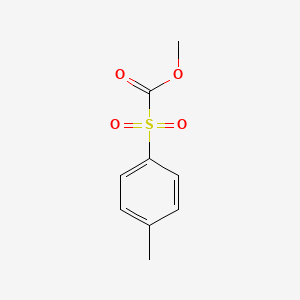
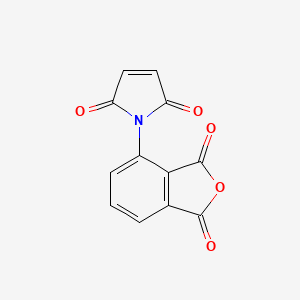
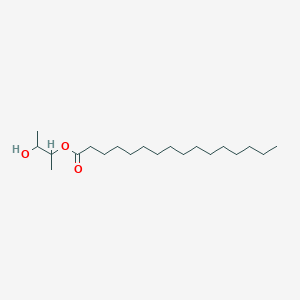
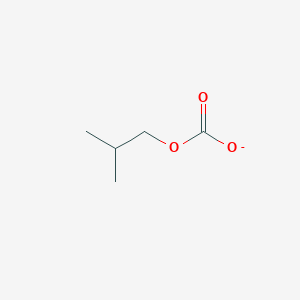
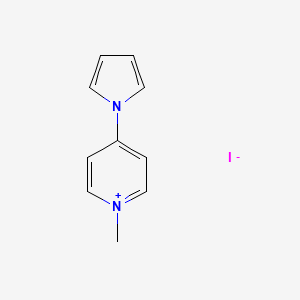


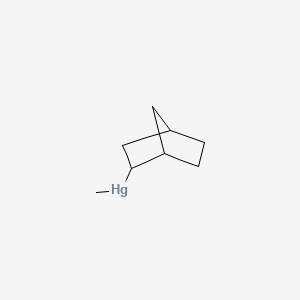
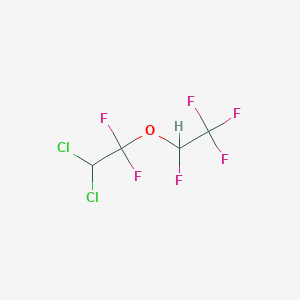
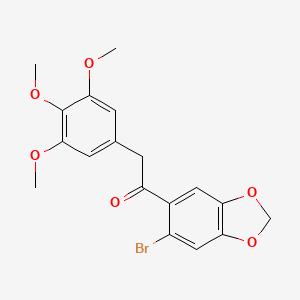
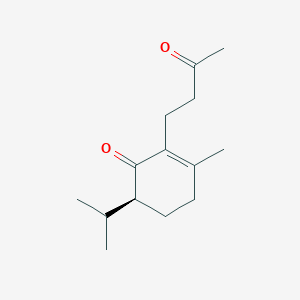
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
